molecular formula C10H12ClNO2S B5377241 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

Cat. No.: B5377241
M. Wt: 245.73 g/mol
InChI Key: AYJHIAGSOMIIGC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-chlorophenyl group at the sulfonyl moiety and an allyl (prop-2-en-1-yl) group at the nitrogen atom. This compound belongs to a broader class of sulfonamides, which are widely studied for their pharmacological and material science applications, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-prop-2-enylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-2-7-12-15(13,14)8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJHIAGSOMIIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with prop-2-en-1-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

1.1. General Synthetic Approach

The compound is synthesized through multi-step reactions involving sulfonamide formation and alkylation. A common method starts with methanesulfonamide derivatives, which undergo nucleophilic substitution or alkylation to introduce the prop-2-en-1-yl group. The 2-chlorophenyl moiety is typically introduced via electrophilic aromatic substitution or direct coupling with chlorobenzene derivatives .

1.2. Key Reaction Steps

  • Sulfonamide Formation :
    Methanesulfonamide reacts with chlorobenzene derivatives (e.g., benzyl sulfonyl chloride) in the presence of a base like Na₂CO₃ to form the sulfonamide core .

  • Alkylation :
    The N-(prop-2-en-1-yl) group is introduced via alkylation, often using prop-2-en-1-yl halides or through coupling reactions under basic conditions .

1.3. Reaction Conditions

Reaction StepReagents/ConditionsYieldSource
Sulfonamide CouplingBenzyl sulfonyl chloride, Na₂CO₃, water41%
AlkylationProp-2-en-1-yl halide, DMF, Na₂CO₃N/A

2.1. Nucleophilic Substitution

The methanesulfonamide group undergoes nucleophilic substitution reactions, where the amine nitrogen acts as a nucleophile. This is critical for introducing alkyl groups like prop-2-en-1-yl .

2.2. Electrophilic Aromatic Substitution

The 2-chlorophenyl ring participates in electrophilic substitution, enabling coupling with sulfonamide precursors. Chlorobenzene derivatives react with sulfonamide intermediates under basic conditions to form the target compound .

2.3. Oxidation/Reduction Pathways

While not explicitly detailed in the provided sources, sulfonamides generally undergo oxidation to sulfinic or sulfonic acids. Reduction pathways (e.g., via LiAlH₄) could convert the sulfonamide to a sulfide, though this may alter biological activity .

3.1. Medicinal Chemistry Relevance

The compound’s sulfonamide group and prop-2-en-1-yl substituent suggest potential applications in drug design, particularly for targeting enzymes or receptors involved in inflammation or immune modulation.

3.2. Structural Comparisons

Analogous CompoundKey Differences
N-(1-benzofuran-5-yl) methanesulfonamideLacks chlorophenyl group
3-(4-chlorophenyl)propanamideAbsence of sulfonamide framework
1-(4-chlorophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-oneDistinct carbonyl group instead of sulfonamide

4.1. Spectroscopic Analysis

  • ¹H NMR : Confirms the presence of the prop-2-en-1-yl group (δ ~5.0–5.5 ppm for vinylic protons) and sulfonamide protons .

  • IR : S=O stretching (~1343 cm⁻¹) and aromatic C-H vibrations (~1568 cm⁻¹) verify the sulfonamide and chlorophenyl groups .

4.2. Crystallographic Data

X-ray crystallography reveals structural details, including bond lengths and angles, which are critical for understanding molecular geometry and reactivity .

Scientific Research Applications

Anticancer Properties

The primary application of 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide lies in its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit tubulin polymerization, a critical process in cancer cell division.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can enhance its potency and selectivity against cancer cells.

Modification Effect on Activity
Addition of halogen atomsIncreased tubulin polymerization inhibition
Alteration of side chainsVariations in binding affinity to Bcl-2/Bcl-xL
Changes in sulfonamide groupPotential improvement in solubility and bioavailability

Therapeutic Potential in Other Conditions

Beyond cancer therapy, this compound may have applications in treating other conditions due to its inhibitory effects on specific biological pathways.

Inhibition of DPP-IV

Research into nitrogen-containing compounds has suggested that similar structures may inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can be beneficial for managing type 2 diabetes mellitus by enhancing GLP-1 activity, stimulating insulin release, and improving overall glucose homeostasis .

Case Study 1: Antitumor Activity

A study evaluating the anticancer effects of a related compound demonstrated significant inhibition of tumor growth in vivo while showing minimal toxicity at therapeutic doses. This indicates a promising safety profile for further development .

Case Study 2: DPP-IV Inhibition

Another study explored the potential of DPP-IV inhibitors derived from similar chemical frameworks, showing efficacy in reducing blood glucose levels in diabetic models. This suggests that modifications to the methanesulfonamide group could yield compounds with dual therapeutic effects .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide can be contextualized by comparing it to analogs with variations in substituents or core scaffolds. Below is a detailed analysis:

Structural Analogs
Compound Name Substituents Molecular Weight Key Properties Reference
1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide Cyclohexyl group (N-substituent) ~299.84 (C₁₃H₁₈ClNO₂S) Increased lipophilicity due to bulky cyclohexyl group; potential for altered pharmacokinetics.
1-(2-Chlorophenyl)-N-(3-isopropoxypropyl)methanesulfonamide Isopropoxypropyl group (N-substituent) 305.82 (C₁₃H₂₀ClNO₃S) Enhanced solubility in polar solvents due to ether linkage; possible metabolic instability.
1-(4-Aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide 4-Aminophenyl (aromatic substituent) ~245.30 (C₁₀H₁₃N₂O₂S) Electron-donating amino group increases reactivity; potential for hydrogen bonding.

Key Observations :

  • Electronic Effects: The 2-chlorophenyl group in the target compound contrasts with the 4-aminophenyl group in , which shifts electronic properties from electron-withdrawing to electron-donating. This difference may influence binding affinity in biological targets.
  • Lipophilicity : Bulky substituents (e.g., cyclohexyl in ) increase logP values compared to the allyl group, affecting membrane permeability and bioavailability.
  • Synthetic Accessibility : The allyl group in the target compound enables facile functionalization via thiol-ene "click" chemistry, unlike the cyclohexyl or isopropoxypropyl groups .
Pharmacologically Relevant Analogs
  • N-((2-(1-(3-(Trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide (): Incorporates a benzimidazole scaffold, enhancing π-π stacking interactions. The trifluoromethyl group improves metabolic stability compared to chlorine .
  • EU-93-94 (): A methanesulfonamide-based NMDA receptor inhibitor with a dichlorophenyl-piperazine moiety. Highlights the role of chlorine in enhancing target affinity through hydrophobic interactions .
Physicochemical Properties
  • Solubility : The allyl group may reduce aqueous solubility compared to polar N-substituents (e.g., isopropoxypropyl in ).

Biological Activity

1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H16ClNO2S
  • Molecular Weight : 287.79 g/mol
  • Structure : The compound features a sulfonamide group attached to a chlorophenyl and an allyl moiety, which is significant for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that sulfonamides can inhibit enzymes involved in critical metabolic pathways. Specifically, they may act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes, leading to altered cellular processes.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and disrupting cell cycle progression.

  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 9 μM. The mechanism involved the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

  • Table 1: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae64 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings

A comprehensive study evaluated the biological profiling of several sulfonamide derivatives, including this compound. The findings suggested that modifications in the chemical structure significantly influenced their bioactivity.

Key Findings:

  • Cytotoxicity : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
  • Mechanistic Insights : The activation of apoptotic pathways was confirmed through Western blot analysis showing increased levels of cleaved caspases .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of methanesulfonyl chloride with a 2-chlorophenyl precursor, followed by allylation of the sulfonamide group. Key steps include:

  • Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of the sulfonamide intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Purity Validation : Monitor by TLC and confirm via HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the allyl group (δ 5.0–5.8 ppm for vinyl protons) and sulfonamide linkage (δ 3.1–3.3 ppm for SO₂NH).
  • IR Spectroscopy : Peaks at ~1320 cm⁻¹ and ~1140 cm⁻¹ for asymmetric/symmetric S=O stretching.
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 258.5) and fragmentation patterns .

Q. What are the known pharmacological targets of structurally similar sulfonamide derivatives?

  • Methodological Answer : Benzenesulfonamide analogs are reported as inhibitors of HIV protease and carbonic anhydrase. For this compound, computational docking (AutoDock Vina) against these targets can predict binding affinity. Validate experimentally via enzyme inhibition assays (e.g., fluorescence-based protease activity assays) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the compound’s reactivity and physicochemical properties?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces.
  • QSPR Models : Correlate descriptors (logP, polar surface area) with solubility and permeability using tools like MOE or Schrodinger.
  • Thermodynamic Stability : Calculate Gibbs free energy of hydrolysis to assess shelf-life .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the sulfonamide group).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • X-ray Crystallography : Determine absolute configuration and confirm bond lengths/angles (e.g., compare with CCDC-deposited structures of analogs) .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediate phases.
  • Catalyst Screening : Test palladium or copper catalysts for allylation efficiency.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylation products) and adjust stoichiometry/reactant ratios .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with fluoro/methyl groups at the 2-chlorophenyl position.
  • In Vitro Testing : Compare IC₅₀ values in target-specific assays (e.g., cancer cell line viability).
  • Crystallographic Comparison : Analyze binding modes of analogs co-crystallized with target proteins .

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